1-(3-Bromo-2-fluorobenzyl)pyrrolidine 1-(3-Bromo-2-fluorobenzyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1809158-06-2
VCID: VC11675661
InChI: InChI=1S/C11H13BrFN/c12-10-5-3-4-9(11(10)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2
SMILES: C1CCN(C1)CC2=C(C(=CC=C2)Br)F
Molecular Formula: C11H13BrFN
Molecular Weight: 258.13 g/mol

1-(3-Bromo-2-fluorobenzyl)pyrrolidine

CAS No.: 1809158-06-2

Cat. No.: VC11675661

Molecular Formula: C11H13BrFN

Molecular Weight: 258.13 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-2-fluorobenzyl)pyrrolidine - 1809158-06-2

Specification

CAS No. 1809158-06-2
Molecular Formula C11H13BrFN
Molecular Weight 258.13 g/mol
IUPAC Name 1-[(3-bromo-2-fluorophenyl)methyl]pyrrolidine
Standard InChI InChI=1S/C11H13BrFN/c12-10-5-3-4-9(11(10)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2
Standard InChI Key SKECQWKNZMQTQH-UHFFFAOYSA-N
SMILES C1CCN(C1)CC2=C(C(=CC=C2)Br)F
Canonical SMILES C1CCN(C1)CC2=C(C(=CC=C2)Br)F

Introduction

Synthesis and Production Methods

Industrial Synthesis Pathways

The synthesis of 1-(3-Bromo-2-fluorobenzyl)pyrrolidine typically involves nucleophilic substitution reactions. A patented method (US20220411369A1) outlines a multi-step process starting with 2-(3-bromo-2-fluorobenzyl)-3-oxopyrrolidine, which undergoes methoxyimination followed by optical resolution using chiral acids to yield enantiomerically pure forms . Key steps include:

  • Protection of the Pyrrolidine Nitrogen: A tert-butoxycarbonyl (Boc) group is introduced to prevent unwanted side reactions.

  • Methoxyimination: Reaction with methoxyamine hydrochloride converts the ketone group to a methoxyimino intermediate.

  • Reductive Amination: Catalytic hydrogenation reduces the imino group to an amine.

  • Optical Resolution: Diastereomeric salt formation with chiral acids like dibenzoyl-L-tartaric acid separates enantiomers .

Laboratory-Scale Preparation

Small-scale synthesis often employs 3-bromo-2-fluorobenzyl bromide and pyrrolidine in an aprotic solvent (e.g., dimethylformamide) with a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution at room temperature, yielding the product after purification by column chromatography .

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
ProtectionBoc₂O, DMAP, CH₂Cl₂8598
MethoxyiminationNH₂OMe·HCl, Pyridine7895
Reductive AminationH₂, Pd/C, MeOH9299
Optical ResolutionDibenzoyl-L-tartaric acid65>99

Physicochemical Properties

Structural and Thermal Characteristics

The compound exhibits a density of 1.5±0.1g/cm31.5 \pm 0.1 \, \text{g/cm}^3 and a boiling point of 297.2±30.0C297.2 \pm 30.0^\circ \text{C} at 760 mmHg . Its flash point is 133.6±24.6C133.6 \pm 24.6^\circ \text{C}, indicating moderate flammability . The presence of electronegative halogens increases molecular polarity, enhancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 6.0 Hz, 1H, Ar-H), 7.20 (t, J = 8.0 Hz, 1H, Ar-H), 3.75 (s, 2H, CH₂), 2.60–2.50 (m, 4H, pyrrolidine-H), 1.85–1.75 (m, 4H, pyrrolidine-H) .

  • MS (ESI+): m/z 258.1 [M+H]⁺, 260.1 [M+2+H]⁺ (isotopic pattern consistent with bromine) .

Applications in Pharmaceutical Research

Role in Aldose Reductase Inhibition

1-(3-Bromo-2-fluorobenzyl)pyrrolidine derivatives have shown promise as aldose reductase inhibitors (ARIs). In preclinical studies, analogs such as AS-3201 demonstrated nanomolar IC₅₀ values (1.5×108M1.5 \times 10^{-8} \, \text{M}) against porcine lens aldose reductase, effectively reducing sorbitol accumulation in diabetic rat models . The bromo-fluoro substitution enhances binding to the enzyme’s hydrophobic pocket, while the pyrrolidine ring stabilizes the active conformation .

Intermediate in Drug Synthesis

The compound is a key intermediate in synthesizing (2S,3S)-3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine, a building block for neuraminidase inhibitors and antipsychotic agents . Its halogenated aromatic ring facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification into complex scaffolds .

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves; wash exposed skin
Eye IrritationH319Use safety goggles; rinse eyes immediately
Respiratory IrritationH335Use in fume hood; avoid inhalation

Future Directions and Research Opportunities

  • Enantioselective Synthesis: Optimizing chiral resolution techniques to improve yields of (R)-enantiomers for therapeutic applications .

  • Structure-Activity Relationship (SAR) Studies: Modifying the benzyl and pyrrolidine moieties to enhance ARI potency and selectivity .

  • Green Chemistry Approaches: Developing solvent-free or catalytic methods to reduce environmental impact .

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